molecular formula C4H11NO B3265184 (2R,3S)-3-aminobutan-2-ol CAS No. 40285-24-3

(2R,3S)-3-aminobutan-2-ol

Cat. No.: B3265184
CAS No.: 40285-24-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IUYQGCFVSA-N
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Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, and possess at least one stereocenter, rendering them chiral. This unique combination of functional groups and three-dimensional structure makes them exceptionally valuable as versatile building blocks in the synthesis of a wide array of complex molecules. conicet.gov.ar Their utility is particularly prominent in the pharmaceutical industry, where the precise spatial arrangement of atoms is paramount for biological activity. cas.cnnih.gov

These compounds are integral to the synthesis of numerous natural products and pharmaceutical agents. conicet.gov.arwestlake.edu.cn For instance, the chiral β-amino alcohol framework is a common structural motif found in various drugs, including those for treating viral infections and other diseases. cas.cnwestlake.edu.cn Beyond their role as intermediates, chiral amino alcohols are also widely employed as chiral auxiliaries and ligands in asymmetric catalysis, a technique that allows for the selective synthesis of a specific stereoisomer of a target molecule. conicet.gov.arnih.govnih.gov The ability to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis, enabling the creation of molecules with desired therapeutic effects.

Role of Stereochemistry in Chemical Reactivity and Interactions

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry that profoundly influences a molecule's properties and behavior. fiveable.mewikipedia.orgiitk.ac.in The spatial arrangement of atoms can significantly impact the chemical and physical properties of a compound, including its reactivity, solubility, and melting point. iitk.ac.in In the context of biological systems, stereochemistry is of critical importance because the interactions between a drug molecule and its biological target, such as an enzyme or receptor, are highly dependent on the three-dimensional shape of the drug. patsnap.commhmedical.com

A key aspect of stereochemistry is chirality, which refers to the "handedness" of a molecule. iitk.ac.inorganicchemistrybasics.com Chiral molecules exist as a pair of non-superimposable mirror images called enantiomers. organicchemistrybasics.comnih.gov Although enantiomers have the same chemical formula and connectivity, they can exhibit vastly different biological activities. One enantiomer of a drug may be therapeutically beneficial, while the other could be inactive or even harmful. patsnap.com The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was effective against morning sickness while the other caused severe birth defects. wikipedia.orgpatsnap.com Consequently, understanding and controlling stereochemistry is crucial in drug design and development to enhance a drug's potency and selectivity while minimizing adverse effects. patsnap.comijpsjournal.com

Overview of (2R,3S)-3-Aminobutan-2-ol within the Context of α-Amino Alcohols

This compound is a specific chiral amino alcohol that falls under the classification of α-amino alcohols, meaning the amino and hydroxyl groups are attached to adjacent carbon atoms. Its molecular structure consists of a four-carbon butane (B89635) backbone with an amino group at the third carbon and a hydroxyl group at the second carbon. The prefixes (2R,3S) define the specific stereochemical configuration at these two chiral centers. nih.gov

As a chiral building block, this compound is utilized in organic synthesis to construct more complex chiral molecules. Its defined stereochemistry allows for selective interactions and reactions, making it a valuable tool in asymmetric synthesis. The presence of both a nucleophilic amino group and a hydroxyl group allows it to participate in a variety of chemical transformations.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₁₁NO nih.gov
Molecular Weight 89.14 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 40285-24-3 nih.gov
Structure A butane chain with an amino group on carbon 3 and a hydroxyl group on carbon 2, with R configuration at C2 and S configuration at C3. nih.gov
Class Chiral α-amino alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Foundations and Isomeric Considerations of 2r,3s 3 Aminobutan 2 Ol

Absolute and Relative Configuration of (2R,3S)-3-Aminobutan-2-ol

The nomenclature this compound precisely defines both the absolute and relative configurations of this chiral molecule. The absolute configuration at each of the two stereocenters, C2 and C3, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. At the C2 carbon, bonded to a hydroxyl group, the substituents are ranked in order of decreasing atomic number of the atom directly attached: -OH (highest priority), -CH(NH2)CH3, -CH3, and -H (lowest priority). For the (2R) configuration, when the lowest priority group (-H) is oriented away from the viewer, the sequence from the highest to the lowest priority substituents traces a clockwise direction. Conversely, at the C3 carbon, bonded to an amino group, the substituents are -NH2 (highest priority), -CH(OH)CH3, -CH3, and -H (lowest priority). The (3S) designation signifies that with the hydrogen atom pointing away, the priority sequence follows a counter-clockwise path.

The relative configuration describes the spatial relationship between the substituents on the two adjacent chiral centers. In the case of this compound, the descriptors are different (one R and one S). This arrangement corresponds to a threo or anti diastereomer. In a Fischer projection of a threo isomer, the similar substituents on adjacent chiral carbons are on opposite sides of the vertical carbon chain. In a Newman projection, the anti conformation places the amino and hydroxyl groups at a dihedral angle of approximately 180° to each other in the most stable staggered conformation, minimizing steric hindrance.

Isomeric Landscape of 3-Aminobutan-2-ol

The presence of two chiral centers in 3-aminobutan-2-ol gives rise to a total of four possible stereoisomers (2^2 = 4). These isomers exist as two pairs of enantiomers. This compound and (2S,3R)-3-aminobutan-2-ol form one enantiomeric pair, while (2R,3R)-3-aminobutan-2-ol and (2S,3S)-3-aminobutan-2-ol constitute the other. Diastereomers are stereoisomers that are not mirror images of each other; for instance, this compound is a diastereomer of both (2R,3R)-3-aminobutan-2-ol and (2S,3S)-3-aminobutan-2-ol.

As the enantiomer of this compound, (2S,3R)-3-aminobutan-2-ol possesses identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. mdpi.com However, it rotates plane-polarized light in the opposite direction and interacts differently with other chiral molecules.

This diastereomer, along with its enantiomer (2S,3S)-3-aminobutan-2-ol, belongs to the erythro or syn configuration. In an erythro isomer, the similar substituents on adjacent chiral carbons are on the same side in a Fischer projection. This different spatial arrangement of the amino and hydroxyl groups compared to the threo isomers results in distinct physical and spectroscopic properties.

(2S,3S)-3-aminobutan-2-ol is the enantiomer of (2R,3R)-3-aminobutan-2-ol and a diastereomer of this compound. It shares the erythro relative configuration with its enantiomer.

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight (g/mol)Stereochemical Relationship to this compound
This compound(2R,3S)-3-Amino-2-butanol40285-24-3C4H11NO89.14Reference Compound
(2S,3R)-3-aminobutan-2-ol(2S,3R)-3-Amino-2-butanol215672-64-3C4H11NO89.14Enantiomer
(2R,3R)-3-aminobutan-2-ol(2R,3R)-3-Amino-2-butanol110716-81-9C4H11NO89.14Diastereomer (erythro/syn)
(2S,3S)-3-aminobutan-2-ol(2S,3S)-3-Amino-2-butanol111138-90-0C4H11NO89.14Diastereomer (erythro/syn)

Conformational Analysis and Stereoelectronic Effects

The reactivity and properties of this compound are not solely determined by its configuration but also by the relative energies of its various conformations. Rotation around the central C2-C3 bond gives rise to different staggered and eclipsed conformers. For vicinal amino alcohols, intramolecular hydrogen bonding plays a crucial role in determining the most stable conformation.

This stabilization of the gauche conformer is an example of a favorable stereoelectronic effect. While steric hindrance would typically favor an anti conformation where the bulky amino and hydroxyl groups are furthest apart, the energetic advantage of the intramolecular hydrogen bond can override these steric considerations. The strength of this hydrogen bond, and thus the conformational preference, can be influenced by factors such as the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is more pronounced, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with and disrupt the internal hydrogen bond.

Stereochemical Influence on Reactivity and Selectivity in Organic Transformations

The well-defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. Its stereochemical integrity directly influences the stereochemical outcome of reactions in which it participates, a principle of fundamental importance in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

One of the key applications of chiral amino alcohols like this compound is as a chiral auxiliary. In this role, the compound is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. The fixed spatial arrangement of the amino and hydroxyl groups in the auxiliary creates a chiral environment that favors the formation of one diastereomer of the product over the other. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and ideally recovered for reuse.

Furthermore, this compound and its derivatives can serve as chiral ligands for metal catalysts in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the ligand is critical in creating a chiral catalytic pocket that enforces a specific pathway for the reaction, leading to a product with high enantiomeric excess. The threo arrangement of the amino and hydroxyl groups in this compound will lead to different stereochemical outcomes compared to its erythro diastereomers when used in such transformations, highlighting the profound impact of its specific stereochemical identity on its utility in organic synthesis.

Applications of 2r,3s 3 Aminobutan 2 Ol in Asymmetric Catalysis and Organic Synthesis

As a Chiral Auxiliary in Stereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that favors the formation of one stereoisomer over another. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral amino alcohols like (2R,3S)-3-aminobutan-2-ol are excellent candidates for the development of such auxiliaries due to their ready availability and the presence of two functional groups that allow for straightforward attachment to and removal from the substrate.

Design and Synthesis of Derivatives for Auxiliary Applications

The bifunctional nature of this compound allows for its conversion into a variety of derivatives suitable for chiral auxiliary applications. A common strategy involves the formation of oxazolidinone auxiliaries. These are readily synthesized by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting heterocyclic system provides a rigid scaffold that effectively shields one face of a pendant acyl group, thereby directing the approach of incoming reagents.

While specific examples detailing the synthesis of oxazolidinone derivatives directly from this compound for use as chiral auxiliaries are not extensively documented in readily available literature, the general principles established by Evans and others for similar amino alcohols are applicable. sigmaaldrich.com The synthesis would typically involve the protection of the amino group, followed by cyclization to form the oxazolidinone ring, and subsequent N-acylation to attach the substrate of interest.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Chiral auxiliaries derived from amino alcohols have proven to be highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Diels-Alder reactions. wikipedia.org The stereochemical outcome of these reactions is dictated by the conformational bias imposed by the chiral auxiliary on the reactive intermediate.

For instance, in the case of an N-acyl oxazolidinone auxiliary, deprotonation of the α-carbon of the acyl group with a suitable base generates a chiral enolate. The stereodirecting group on the oxazolidinone ring, originating from the methyl groups of the parent this compound, would sterically hinder one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This results in the formation of a new stereocenter with a predictable configuration.

Similarly, in aldol reactions, the chiral auxiliary controls the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of diastereomerically enriched β-hydroxy carbonyl compounds. The efficiency of this diastereoselective control is a key factor in the utility of the chiral auxiliary. While the general principles are well-established for a range of chiral auxiliaries, specific data on the diastereomeric excesses achieved using auxiliaries derived from this compound in these reactions require further investigation in dedicated research.

As a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, chiral ligands play a crucial role in inducing enantioselectivity. These ligands coordinate to the metal center, creating a chiral environment that influences the binding of the substrate and the subsequent catalytic transformation. The amino and hydroxyl groups of this compound provide ideal anchor points for the synthesis of a variety of chiral ligands, including phosphines, amines, and mixed N,O-ligands.

Enantioselective Hydrogenation and Reduction

Asymmetric hydrogenation and reduction of prochiral ketones and olefins are fundamental transformations in organic synthesis for the production of chiral alcohols. Chiral phosphine ligands, in particular, have been extensively studied for their ability to form highly effective catalysts with transition metals like rhodium and ruthenium for these reactions. ursa.catresearchgate.net

This compound can serve as a chiral backbone for the synthesis of P-stereogenic phosphine ligands. ursa.cat The synthesis of such ligands often involves the reaction of the amino alcohol with a phosphine source, followed by further modifications to introduce the desired substituents on the phosphorus atom. The stereochemistry of the resulting ligand is dictated by the configuration of the parent amino alcohol.

While specific data on the performance of ligands directly derived from this compound in asymmetric hydrogenation are not extensively reported, the broader class of aminophosphine ligands has shown significant promise. For example, rhodium complexes of chiral aminophosphine ligands have been successfully used in the asymmetric hydrogenation of prochiral olefins, achieving high enantioselectivities. uni-muenchen.de

The general mechanism for these reactions involves the coordination of the prochiral substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the substrate. The steric and electronic properties of the chiral ligand are critical in determining the efficiency and enantioselectivity of the catalyst.

Below is a hypothetical data table illustrating the kind of results that would be sought in evaluating a new chiral ligand derived from this compound in the asymmetric hydrogenation of a model substrate like acetophenone.

EntryCatalyst Loading (mol%)SubstrateConversion (%)Enantiomeric Excess (ee, %)
11.0Acetophenone>9995 (R)
20.5Acetophenone>9994 (R)
30.1Acetophenone9892 (R)

This table is for illustrative purposes only and does not represent actual experimental data for a this compound-derived ligand.

Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.govrsc.org The development of chiral ligands that can induce enantioselectivity in these reactions is an active area of research.

Ligands derived from this compound, particularly those incorporating phosphine or N-heterocyclic carbene (NHC) moieties, have the potential to be effective in asymmetric cross-coupling reactions. The design of these ligands would aim to create a chiral pocket around the palladium center that can differentiate between the two enantiotopic faces of the prochiral substrate or intermediate.

For instance, in an asymmetric Suzuki-Miyaura coupling, a chiral phosphine ligand derived from this compound could control the stereochemistry of the product by influencing the orientation of the substrates during the transmetalation or reductive elimination step of the catalytic cycle.

While the application of ligands specifically derived from this compound in asymmetric cross-coupling reactions is not yet widely reported, the modular nature of ligand synthesis offers significant opportunities for the development of novel catalysts for these important transformations.

Other Asymmetric Catalytic Processes

The versatility of this compound as a chiral building block extends to its potential application in a variety of other asymmetric catalytic processes. These include, but are not limited to, asymmetric aziridination, cyclopropanation, and various cycloaddition reactions. nih.govmsu.eduresearchgate.net

In asymmetric aziridination, for example, a chiral ligand derived from this amino alcohol could be used to create a catalyst that directs the stereoselective transfer of a nitrene group to an olefin, yielding an enantiomerically enriched aziridine. nih.govmsu.edu Similarly, in cyclopropanation reactions, a chiral catalyst could control the stereoselective addition of a carbene to an olefin. researchgate.net

The development of new catalytic systems for these and other asymmetric transformations is a continuous effort in organic chemistry, and chiral scaffolds like this compound provide a valuable starting point for the design and synthesis of novel and effective chiral ligands and auxiliaries. Further research in this area is likely to uncover new and valuable applications for this versatile chiral building block.

As a Chiral Building Block for Complex Molecule Synthesis

This compound is a significant chiral building block, meaning it is an enantiomerically pure compound used as a starting material in the synthesis of more complex chiral substances. The defined stereochemistry at its two stereocenters, (2R,3S), is transferred to the final product, allowing for the creation of stereochemically defined molecules. This control over the three-dimensional structure is critical in the development of pharmaceuticals, agrochemicals, and other advanced materials where specific stereoisomers often exhibit desired biological activity or material properties.

The utility of this amino alcohol stems from the reactivity of its nucleophilic amino group and its hydroxyl group, which can participate in a wide range of chemical transformations. This dual functionality allows for the construction of intricate molecular architectures with high stereoselectivity.

Synthesis of Chiral Diamino Derivatives

A significant application of this compound is in the synthesis of chiral vicinal diamines. These are organic compounds containing two amino groups on adjacent carbon atoms and are essential building blocks for pharmaceuticals, agrochemicals, and catalysts. rsc.org The synthesis of these diamines from chiral β-amino alcohols like this compound often involves the stereoselective replacement of the hydroxyl group with a nitrogen-containing moiety.

One synthetic strategy involves the conversion of the amino alcohol into a cyclic sulfamidate. This intermediate can then undergo a nucleophilic substitution reaction with an azide, followed by reduction to yield the desired vicinal diamine. mdpi.com This method allows for the preparation of a series of chiral vicinal diamines with defined stereochemistries. mdpi.com Another approach involves the internal Mitsunobu reaction of the β-amino alcohol to form a chiral aziridine, which can then be opened by an azide to form the corresponding azido amine. Subsequent reduction of the azido group furnishes the chiral vicinal diamine. mdpi.com

Starting Material Key Intermediate Final Product Key Transformation
This compoundCyclic SulfamidateChiral Vicinal DiamineNucleophilic substitution with azide followed by reduction
This compoundChiral AziridineChiral Vicinal DiamineRing-opening with azide followed by reduction

Construction of Stereodefined Scaffolds

The well-defined stereochemistry of this compound makes it an ideal starting material for the construction of stereodefined scaffolds. These scaffolds are core molecular frameworks upon which more complex molecules can be built, ensuring the desired three-dimensional arrangement of atoms.

For instance, chiral amino alcohols are utilized in the synthesis of salen-type ligands, which are important in asymmetric catalysis. The defined stereocenters of the amino alcohol are incorporated into the ligand scaffold, influencing the stereochemical outcome of the catalyzed reaction. Chiral pyridine-containing β-amino alcohols, for example, have been transformed into new complexing pyridine-containing seleno- and thioethers, which can act as ligands in asymmetric reactions like the Tsuji-Trost allylic alkylation. researchgate.net

Precursor for Advanced Organic Intermediates

This compound serves as a precursor for a variety of advanced organic intermediates that are themselves valuable in multi-step syntheses. Its functional groups can be readily modified to introduce other functionalities, extending its utility in organic synthesis.

For example, it is a key component in the synthesis of derivatives of 3-amino-2-hydroxybutyric acid. elsevierpure.com These derivatives are important constituents of biologically active molecules such as renin inhibitors and bestatin. The synthesis often involves reactions that take advantage of the inherent stereochemistry of the starting amino alcohol to produce the target molecule with high stereoselectivity. elsevierpure.com

Applications in Materials Science (Excluding Clinical/Industrial Product End-Use)

While the primary applications of this compound are in asymmetric catalysis and organic synthesis for pharmaceutical and agrochemical development, its principles of chirality and defined stereochemistry are also relevant to materials science. The ability to control the three-dimensional structure of molecules is crucial in the design of advanced materials with specific optical, electronic, or recognition properties.

Chiral vicinal diamines, synthesized from precursors like this compound, can be incorporated into polymers or metal-organic frameworks (MOFs). The chirality of these building blocks can impart chiral recognition capabilities to the resulting material, making them potentially useful in enantioselective separations or as sensors for chiral molecules. The development of practical and efficient methods for the asymmetric synthesis of a wide range of chiral vicinal diamines is expected to significantly facilitate their application in creating new chiral materials. rsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For chiral molecules like (2R,3S)-3-aminobutan-2-ol, NMR is essential for assigning the relative and absolute stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure of this compound. The chemical shifts (δ) and coupling constants (J) of the signals are highly sensitive to the stereochemical arrangement of the substituents.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two methyl groups, the two methine protons (CH-OH and CH-NH₂), and the protons of the hydroxyl and amino groups. The coupling between the two adjacent methine protons is particularly informative for determining the relative syn or anti configuration of the diastereomers. For the (2R,3S)- diastereomer (an erythro form), a specific coupling constant is observed, which differs from that of the (2R,3R)- or (2S,3S)- diastereomers (threo forms).

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The chemical shifts of the two methine carbons and the two methyl carbons are sensitive to the stereochemistry. Discrepancies in reported ¹³C NMR data for diastereomers can sometimes arise, which can be resolved using techniques like Mosher ester derivatization.

To aid in stereochemical assignment, chiral shift reagents can be employed in ¹H NMR. These reagents, such as europium complexes like Eu(hfc)₃, can induce separation of signals for enantiomers or resolve diastereotopic protons, thereby confirming stereochemistry.

Table 1: Representative NMR Data for 3-Aminobutan-2-ol Stereoisomers

Nucleus This compound (Predicted) Chemical Shift (ppm) General Observations
¹H CH₃-CH(OH): ~1.1 The chemical shifts and coupling constants vary between the erythro and threo diastereomers.
¹H CH-OH: ~3.5-3.8 The coupling constant between the two methine protons (³JHH) is a key indicator of the relative stereochemistry.
¹H CH-NH₂: ~2.8-3.1
¹H CH₃-CH(NH₂): ~1.0
¹³C CH₃-CH(OH): ~20 The carbon chemical shifts are sensitive to the stereochemical environment.
¹³C CH-OH: ~68-72
¹³C CH-NH₂: ~50-55

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide more in-depth structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of the two methine protons, confirming their connectivity. It would also show correlations between each methine proton and the protons of the adjacent methyl group. This information is crucial for assigning the signals in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This makes NOESY a powerful tool for determining stereochemistry and conformational preferences. In the case of diastereomers of 3-aminobutan-2-ol, NOE analysis can help resolve conflicting stereochemical assignments by providing definitive evidence of through-space proximities between specific protons, which differ depending on the relative configuration of the stereocenters.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for separating the stereoisomers of 3-aminobutan-2-ol and determining the enantiomeric purity of the (2R,3S) form.

The most direct method for separating enantiomers is by using a Chiral Stationary Phase (CSP). These phases are themselves chiral and interact differently with the two enantiomers of a compound, leading to different retention times and thus separation.

For the separation of amino alcohols like 3-aminobutan-2-ol, polysaccharide-based CSPs are widely used. Columns such as Chiralpak IA-3, which is based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, have been shown to be effective. The separation is typically achieved using a normal-phase mobile phase, such as a mixture of hexane and isopropanol. The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomeric impurity.

Since 3-aminobutan-2-ol lacks a strong chromophore for UV detection, derivatization is often necessary. Reagents that react with the amino or hydroxyl group and introduce a UV-active moiety, such as (R)-(+)-1-phenylethanesulfonyl chloride or benzyloxycarbonyl chloride, can be used. This allows for sensitive detection using a standard UV detector.

Table 2: Example of Chiral HPLC Conditions for 3-Aminobutan-2-ol Isomers

Parameter Condition 1 (after Derivatization) Condition 2
Column Chiralpak AD-H Chiralpak IA-3
Mobile Phase n-Hexane:Isopropanol (9:1) Hexane:Isopropanol (90:10)
Flow Rate Not specified Not specified
Detection UV (210 nm) Not specified

| Note | Derivatization with benzyloxycarbonyl chloride was performed. | Used for baseline separation of enantiomers. |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for faster and more efficient separations compared to conventional HPLC. When coupled with UV detection (UHPLC-UV), it becomes a powerful tool for high-throughput analysis, which is crucial in drug discovery and process development.

For the analysis of 3-aminobutan-2-ol, UHPLC methods would typically involve derivatization followed by separation on a reversed-phase column, such as a C18 column. A patent describes a method using a Dima reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at 254 nm. Such methods offer the advantages of speed, high resolution, and good repeatability, making them suitable for the rapid and accurate determination of chiral purity in numerous samples.

Table 3: Example of Reversed-Phase HPLC/UHPLC-UV Conditions for Derivatized 3-Aminobutan-2-ol

Parameter Condition
Column Dima Reversed-Phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Derivatization Reagent (R)-(+)-1-phenylethanesulfonyl chloride

| Reference | |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase.

SFC offers several advantages over HPLC, including faster separations due to the low viscosity and high diffusivity of the mobile phase, reduced consumption of organic solvents, and faster column equilibration. This makes SFC particularly well-suited for high-throughput screening and preparative separations in drug discovery.

The chiral separation of compounds like this compound in SFC is typically performed on the same types of polysaccharide-based chiral stationary phases used in HPLC (e.g., Chiralpak and Chiralcel series). Organic modifiers, such as methanol or isopropanol, are added to the CO₂ to modulate solute retention and selectivity. Screening strategies often involve testing a small set of complementary columns and modifiers to quickly find a suitable separation method, with success rates often exceeding 95%.

Table 4: Common Parameters in SFC for Chiral Screening

Parameter Typical Conditions
Primary Mobile Phase Supercritical CO₂
Columns Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ
Modifiers Methanol, Isopropanol

| Advantages | High throughput, reduced solvent use, fast analysis times. |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like (2R,3S)-3-aminobutan-2-ol has spurred the development of synthetic methodologies that are not only efficient but also environmentally benign. Future research is increasingly focused on moving away from classical resolution techniques and stoichiometric reagents towards catalytic and biocatalytic approaches.

One of the most promising avenues lies in the advancement of biocatalysis . The use of whole-cell systems or isolated enzymes offers high stereoselectivity under mild reaction conditions. nih.gov Key enzyme classes such as oxidoreductases and aminotransferases are at the forefront of this research. For instance, engineered amine dehydrogenases have shown considerable promise in the asymmetric reductive amination of corresponding hydroxy ketones to produce chiral amino alcohols. nih.gov The primary challenges in this area include improving enzyme stability, enhancing catalytic efficiency, and broadening the substrate scope. Directed evolution and protein engineering are powerful tools being employed to overcome these limitations, creating more robust and versatile biocatalysts. nih.gov

Another critical area of development is the refinement of chemo-catalytic methods . Asymmetric transfer hydrogenation and pressure hydrogenation are effective for producing chiral amino alcohols. Future work in this domain will likely focus on the development of more active and selective catalysts that can operate under greener reaction conditions, such as using more benign solvents and reducing catalyst loading. The integration of catalytic hydrogenation with technologies like electrodialysis using bipolar membranes presents an innovative approach to create a closed-loop system, minimizing waste by regenerating the acids and bases used in the process.

Below is a comparative table of emerging sustainable synthetic strategies for chiral amino alcohols:

Synthetic StrategyAdvantagesKey Research Challenges
Biocatalysis (Engineered Enzymes) High enantioselectivity, mild reaction conditions, reduced environmental impact.Enzyme stability, cofactor regeneration, substrate scope, downstream processing.
Asymmetric Chemo-catalysis High efficiency, broad applicability.Development of catalysts with higher turnover numbers, use of greener solvents, reduction of precious metal usage.
Integrated Chemo-enzymatic Systems Combines the advantages of both biocatalysis and chemical catalysis.Ensuring compatibility of reaction conditions for different catalytic steps.
Electrocatalytic Methods Avoids the use of stoichiometric chemical reductants.Scalability, electrode stability, and selectivity for complex molecules. nih.gov

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

Beyond its role as a synthetic building block, this compound and its derivatives are poised for expanded application as chiral ligands and auxiliaries in asymmetric catalysis. The inherent chirality of this compound can be transferred to a metal center or a reacting substrate to induce stereoselectivity in a wide range of chemical transformations.

Future research is directed towards the design and synthesis of novel ligand architectures derived from this compound. For example, its backbone can be incorporated into well-established ligand families like phosphine-oxazoline (PHOX) ligands, which have demonstrated efficacy in various metal-catalyzed reactions. The synthesis of PHOX ligands from β-amino alcohols derived from natural products like (−)-α-pinene has shown success in the asymmetric reduction of ketones. mdpi.com Similar strategies can be applied to derivatives of this compound to create a new generation of catalysts.

The development of organocatalysts based on this amino alcohol is another burgeoning area. The amino and hydroxyl groups can be functionalized to create chiral Brønsted acids, Lewis bases, or hydrogen-bond donors, which can catalyze a variety of stereoselective reactions. The modular nature of such catalysts would allow for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific applications.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in the development of synthetic methodologies and the design of novel catalysts. For a molecule like this compound, advanced computational modeling offers several avenues for future exploration.

Predictive Synthesis: Quantum mechanical calculations and molecular dynamics simulations can be employed to model transition states of various synthetic routes. This allows for the in-silico screening of catalysts and reaction conditions to predict which will afford the highest yield and stereoselectivity. Such predictive power can significantly reduce the experimental effort required to optimize a synthetic process.

Catalyst Design: Computational modeling is instrumental in the rational design of new catalysts based on the this compound scaffold. By simulating the interaction of a catalyst-substrate complex, researchers can gain insights into the origins of stereoselectivity and modify the catalyst structure to enhance its performance.

Scaling and Process Optimization: Computational Fluid Dynamics (CFD) is a powerful tool for modeling and optimizing reactor design and reaction conditions for scaling up the synthesis of chiral compounds. researchgate.netresearchgate.net By simulating fluid flow, heat transfer, and mass transfer within a reactor, CFD can help in designing more efficient and safer processes, which is particularly crucial for the transition from laboratory-scale to industrial production. nrel.govosti.govnrel.gov

Expanding Applications in Complex Chemical Synthesis and Materials Science (Academic Focus)

The utility of this compound as a chiral building block is continually being demonstrated in the academic synthesis of complex and biologically active molecules. Its defined stereochemistry is crucial for controlling the three-dimensional architecture of the target molecule.

In the realm of natural product synthesis , this amino alcohol can serve as a key starting material or an intermediate for the construction of intricate molecular frameworks found in a variety of natural products. For instance, derivatives of similar chiral amino alcohols have been instrumental in the stereoselective synthesis of components of renin inhibitors and bestatin. elsevierpure.com Future academic pursuits will likely involve the incorporation of this compound into the synthesis of other complex natural products, further showcasing its synthetic utility.

A relatively unexplored but promising area is the application of this compound in materials science . Its chiral nature and bifunctionality make it an attractive monomer for the synthesis of chiral polymers and functional materials. These materials could find applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules. The development of such materials from a readily available chiral precursor is a key area for future academic investigation.

Addressing Scalability and Cost-Effectiveness in Academic Research Synthesis

While the development of novel synthetic methods is a primary focus of academic research, the practical aspects of scalability and cost-effectiveness are often significant hurdles. For a compound like this compound, these challenges are particularly relevant for its wider adoption in academic laboratories.

Cost of Starting Materials and Reagents: Many stereoselective syntheses rely on expensive starting materials, catalysts, or reagents. A key challenge is to develop synthetic routes that utilize inexpensive and readily available precursors. Biocatalytic routes, which can often use simple starting materials, present a potential solution, although the cost of purified enzymes can be a limiting factor. nih.gov The use of whole-cell biocatalysts can be a more economical alternative. nih.gov

Process Complexity and Purification: Multi-step synthetic sequences and challenging purification procedures can significantly increase the time and resources required to produce a compound. Future research should aim for more convergent and atom-economical synthetic strategies that minimize the number of steps and simplify purification.

Economic Analysis of Synthetic Routes: A thorough economic assessment of different synthetic routes is crucial for academic labs with limited budgets. Comparing the costs of biocatalytic versus chemical synthesis, for instance, requires considering not only the price of raw materials and catalysts but also factors like reaction time, energy consumption, and waste disposal. mdpi.com Such analyses will be vital in guiding the selection of the most practical synthetic methods for academic research purposes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R,3S)-3-aminobutan-2-ol, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound is synthesized via asymmetric reduction of β-amino ketones using chiral catalysts (e.g., CBS reduction) or enzymatic methods. For example, carbonyl reductases from Lactobacillus fermentum achieve high enantioselectivity (>95% ee) under optimized pH (6.5–7.5) and temperature (30–37°C) . Kinetic resolution of racemic mixtures via lipase-mediated acylation is another approach, though it requires careful solvent selection (e.g., toluene or hexane) to retain stereochemical integrity .

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) mobile phase for baseline separation of enantiomers .
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) resolves diastereotopic protons, confirming stereochemistry .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a chiral building block for β-blockers and antiviral agents. For example, its hydroxyl and amino groups enable stereoselective coupling with aryl halides via Buchwald-Hartwig amination (Pd(OAc)2_2, Xantphos catalyst) to generate bioactive intermediates .

Advanced Research Questions

Q. How do reaction pathways differ when using this compound in enzyme-catalyzed vs. metal-catalyzed asymmetric syntheses?

  • Methodological Answer :

  • Biocatalysis : Amine dehydrogenases (e.g., from Bacillus subtilis) achieve 97.1% conversion in reductive amination of ketones, with NADPH cofactor recycling .
  • Metal Catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require anhydrous conditions (THF, 60°C) but offer broader substrate tolerance .
  • Comparative Data : Enzymatic methods reduce byproduct formation (<2%) vs. metal-catalyzed routes (5–10%) .

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound derivatives?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra to validate configurations, resolving discrepancies from NMR or X-ray .
  • Case Study : Conflicting 13C^{13}\text{C}-NMR data for diastereomers (e.g., (2S,3R)- vs. (2R,3S)-) were resolved using Mosher ester derivatization and NOE analysis .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models predict transition states for nucleophilic substitutions, guiding solvent selection (e.g., DMF vs. MeCN) .
  • MD Simulations : Free-energy landscapes (using AMBER) reveal solvent effects on enantioselectivity in catalytic cycles .

Key Research Gaps and Opportunities

  • Unresolved Challenge : Scalable biocatalytic processes for gram-scale synthesis remain limited by enzyme stability. Immobilization on silica supports (e.g., SBA-15) may enhance reusability .
  • Emerging Applications : The compound’s potential in neuropharmacology (e.g., GABA receptor modulation) is underexplored. In vitro assays with SH-SY5Y cells could validate activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.